molecular formula C31H45N3O8 B1249870 レタスミシン CAS No. 857402-23-4

レタスミシン

カタログ番号: B1249870
CAS番号: 857402-23-4
分子量: 587.7 g/mol
InChIキー: OAKGNIRUXAZDQF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

    レタスピマイシン: は、タンパク質のフォールディングと安定化に関与する分子シャペロンである(ヒートショックタンパク質90)の強力な阻害剤です。

  • この化合物は、17-アリルアミノ-17-デメトキシゲルダーナマイシン(17-AAG) アナログのクラスに属します。
  • この化合物は、次の化学構造を持ちます: !Retaspimycin Chemical Structure
  • 科学的研究の応用

      化学: Hsp90阻害とタンパク質フォールディングを研究するためのツール化合物として使用されます。

      生物学: 細胞プロセス、タンパク質安定性、およびシャペロン機能に対する影響が調査されています。

      医学: 臨床試験では、抗癌剤としての可能性が検討されています。

      産業: 創薬とタンパク質ベースの治療法に応用できる可能性があります。

  • 作用機序

      Hsp90阻害: レタスピマイシンは、Hsp90のATP結合部位に結合し、その機能を阻害します。

      分子標的: Hsp90は、クライアントタンパク質(例:キナーゼ、転写因子)を安定化します。

      経路: 阻害は、複数のシグナル伝達経路に影響を与え、タンパク質発現と細胞応答の変化につながります。

  • 生化学分析

    Biochemical Properties

    Retaspimycin plays a crucial role in biochemical reactions by inhibiting the activity of heat shock protein 90 (HSP90). HSP90 is a molecular chaperone that stabilizes and activates a wide range of client proteins, including protein kinases, transcription factors, and steroid hormone receptors . By inhibiting HSP90, Retaspimycin disrupts the HSP90-client protein complex, leading to the misfolding, ubiquitination, and proteasomal degradation of these client proteins . This inhibition affects various cellular processes, including cell signaling, proliferation, and survival.

    Cellular Effects

    Retaspimycin exerts significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, Retaspimycin has been shown to reduce the stability and activity of oncogenic proteins, leading to decreased cell proliferation and increased apoptosis . Additionally, Retaspimycin affects the expression of genes involved in stress response and protein homeostasis, further contributing to its antitumor activity .

    Molecular Mechanism

    The molecular mechanism of Retaspimycin involves its binding to the ATP-binding domain of HSP90, thereby inhibiting its chaperone activity . This binding prevents the proper folding and stabilization of HSP90 client proteins, leading to their degradation. Retaspimycin also affects the activity of other biomolecules, such as protein kinases and transcription factors, by disrupting their interaction with HSP90 . This disruption results in the inhibition of multiple oncogenic signaling pathways, contributing to its therapeutic effects in cancer .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of Retaspimycin have been observed to change over time. The stability and degradation of Retaspimycin are critical factors that influence its long-term effects on cellular function. Studies have shown that Retaspimycin remains stable under physiological conditions, allowing for sustained inhibition of HSP90 activity .

    Dosage Effects in Animal Models

    The effects of Retaspimycin vary with different dosages in animal models. At lower doses, Retaspimycin has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, Retaspimycin can induce adverse effects, including gastrointestinal disturbances and fatigue . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity in clinical applications.

    Metabolic Pathways

    Retaspimycin is involved in several metabolic pathways, primarily through its interaction with HSP90. The inhibition of HSP90 by Retaspimycin affects the stability and activity of various enzymes and cofactors involved in cellular metabolism . This disruption can lead to alterations in metabolic flux and changes in metabolite levels, further contributing to its antitumor effects . Additionally, Retaspimycin undergoes metabolic transformation in the liver, which can influence its pharmacokinetics and overall efficacy .

    Transport and Distribution

    The transport and distribution of Retaspimycin within cells and tissues are mediated by various transporters and binding proteins. Retaspimycin is known to interact with efflux transporters, which can affect its intracellular accumulation and distribution . Additionally, Retaspimycin can bind to plasma proteins, influencing its bioavailability and tissue distribution . These factors play a crucial role in determining the therapeutic efficacy and safety profile of Retaspimycin in clinical settings.

    Subcellular Localization

    Retaspimycin exhibits specific subcellular localization patterns that influence its activity and function. It has been observed to localize primarily in the cytoplasm, where it interacts with HSP90 and its client proteins . The subcellular localization of Retaspimycin is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its inhibitory effects on HSP90 and the subsequent degradation of client proteins.

    準備方法

      合成経路: レタスピマイシンは、化学反応によって合成することができます。一般的な合成経路の1つは、ゲルダーナマイシン誘導体を修飾することです。

      反応条件: 特定の反応条件は異なる場合がありますが、主要なステップには、アリル化とデメトキシ化が含まれます。

      工業生産: 工業規模の生産方法は、所有権がありますが、合成経路と精製プロセスの最適化が関係している可能性があります。

  • 化学反応の分析

      反応: レタスピマイシンは、次の反応を含むさまざまな反応を受けます。

      一般的な試薬と条件: これらは特定の反応によって異なります。例えば

      主要な生成物: 一次生成物はレタスピマイシン自体です。

  • 類似化合物との比較

      ユニークな特徴: レタスピマイシンの高い効力と溶解性は、それを際立たせています。

      類似化合物: 他のHsp90阻害剤には、17-AAG、ゲルダーナマイシン、ガネテスピブなどがあります。

    1 Sydor JR, et al. Development of 17-allylamino-17-demethoxygeldanamycin hydroquinone hydrochloride (IPI-504), an anti-cancer agent directed against Hsp90. Proc Natl Acad Sci U S A. 2006 Nov 14;103(46):17408-13. 2 Floris G, et al. The heat shock protein 90 inhibitor IPI-504 induces KIT degradation, tumor shrinkage, and cell proliferation arrest in xenograft models of gastrointestinal stromal tumors. (Abstracts from referenced studies are available in the source.)

    特性

    IUPAC Name

    [13,20,22-trihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3-oxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C31H45N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,35-37H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OAKGNIRUXAZDQF-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=C(C(=C2O)C1)NCC=C)O)C)OC)OC(=O)N)C)C)O)OC
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C31H45N3O8
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    587.7 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Retaspimycin
    Reactant of Route 2
    Retaspimycin
    Reactant of Route 3
    Reactant of Route 3
    Retaspimycin
    Reactant of Route 4
    Retaspimycin
    Reactant of Route 5
    Retaspimycin
    Reactant of Route 6
    Retaspimycin

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。